molecular formula C10H13NO2 B2693174 (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine CAS No. 1212163-78-4

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

Cat. No.: B2693174
CAS No.: 1212163-78-4
M. Wt: 179.219
InChI Key: ABUSRLBOAUOYSM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is a chiral amine featuring a 2,3-dihydro-1,4-benzodioxin moiety. The stereochemistry at the C1 position (S-configuration) distinguishes it from its enantiomer, (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine, which may exhibit divergent biological properties . The hydrochloride salt of the compound (CAS: 1092797-55-1) is commercially available, with a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol .

Properties

IUPAC Name

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSRLBOAUOYSM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212163-78-4
Record name (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Ethanamine Group: The ethanamine group is introduced via a reductive amination reaction. This involves the reaction of the benzodioxin aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the benzodioxin ring to a more saturated form or reduce the imine back to the amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of saturated benzodioxin derivatives.

    Substitution: Introduction of various functional groups onto the benzodioxin ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzodioxin structure exhibit a range of biological activities. Notably, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has been studied for its potential as an inhibitor of key enzymes involved in various diseases:

  • Enzyme Inhibition : Studies have shown that derivatives of benzodioxin can act as inhibitors of α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD), respectively .
    • α-glucosidase Inhibition : Compounds derived from this compound have demonstrated moderate inhibitory activity against α-glucosidase, suggesting potential applications in diabetes management .
    • Acetylcholinesterase Inhibition : The compound has also been explored for its ability to inhibit acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxin Ring : The benzodioxin structure can be synthesized through cyclization reactions involving catechol and ethylene glycol under acidic conditions.
  • Reductive Amination : The ethanamine group is introduced via reductive amination using an appropriate amine precursor in the presence of a reducing agent such as sodium cyanoborohydride.
  • Purification : Post-synthesis purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .

Case Study 1: Anti-Diabetic Potential

A study focused on synthesizing new sulfonamide derivatives from (2,3-dihydrobenzo[1,4]dioxin) amine demonstrated their potential as α-glucosidase inhibitors. These compounds were evaluated for their enzyme inhibitory activity and showed promise as therapeutic agents for T2DM .

Case Study 2: Neuroprotective Effects

Another investigation assessed the efficacy of benzodioxin derivatives in inhibiting acetylcholinesterase. Results indicated that these compounds could enhance cognitive function by preventing the breakdown of acetylcholine in the brain, thereby offering a potential strategy for AD treatment .

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

  • Structural Difference: The R-enantiomer (CAS: 1157581-13-9) shares the same molecular formula (C10H13NO2, MW: 179.22 g/mol) but differs in stereochemistry at the chiral center .
  • Implications : Enantiomers often exhibit distinct pharmacokinetic or pharmacodynamic profiles due to differential interactions with chiral biological targets.

1,4-Benzodioxin-6-methanamine (CAS: 17413-10-4)

  • Structural Difference: Replaces the ethylamine chain with a methylamine group (C9H11NO2, MW: 166.20 g/mol) .

Ethan-1-one, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

  • Structural Difference : A ketone analog (C10H10O3, MW: 178.19 g/mol) replaces the amine group with a carbonyl .
  • Functional Impact : The ketone lacks protonation capacity, affecting solubility and hydrogen-bonding interactions.

2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-2-yl]ethan-1-amine Dihydrochloride

  • Structural Difference : Incorporates a benzimidazole ring linked via an ethylamine chain (C17H17N3O2, MW: 295.34 g/mol) .
  • Biological Relevance : The benzimidazole moiety may enhance binding to aromatic receptor pockets, improving target selectivity.

trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine

  • Structural Difference : Features a cyclopropane ring and phenyl substituent (substance 2 in ).

Molecular and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
(1S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine C10H13NO2 179.22 Chiral ethylamine, S-configuration Building block for bioactive molecules
(1R)-Enantiomer C10H13NO2 179.22 Chiral ethylamine, R-configuration Potential divergent activity vs. S-form
1,4-Benzodioxin-6-methanamine C9H11NO2 166.20 Methylamine substituent Simplified analog for SAR studies
Ethan-1-one derivative C10H10O3 178.19 Ketone group Possible metabolic intermediate
Benzimidazole derivative C17H17N3O2 295.34 Benzimidazole-ethylamine hybrid Enhanced receptor binding
Cyclopropane-phenyl analog C18H19NO2 281.35 Cyclopropane ring, phenyl group LSD1 inhibitor

Biological Activity

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine, also known by its CAS number 1212163-78-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, enzyme inhibition, and other relevant pharmacological properties.

  • IUPAC Name : (S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine
  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxic effects and enzyme inhibition.

Cytotoxicity

A study investigating a series of related compounds demonstrated that derivatives of benzodioxin structures exhibit significant cytotoxic activity against cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against HeLa cells, indicating strong potential as anticancer agents .

CompoundCell LineIC50 (μM)
Compound AHeLa10.46 ± 0.82
Compound BMRC-517.4
This compoundTBDTBD

Enzyme Inhibition

In addition to cytotoxicity, the compound has shown promising results as an enzyme inhibitor. For example, it has been tested for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The results indicated significant inhibition at concentrations comparable to established inhibitors .

Structure-Activity Relationship (SAR)

Molecular docking studies have been employed to elucidate the binding modes of this compound and its derivatives. These studies suggest that the dihydrobenzodioxin moiety plays a critical role in enhancing binding affinity and selectivity for target enzymes and receptors .

Case Study 1: Anticancer Activity

In a preclinical study involving xenograft models of ovarian cancer, compounds structurally related to this compound demonstrated tumor growth suppression rates exceeding 90%. This suggests a potential application in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial properties of benzodioxin derivatives. The compound was assessed against various bacterial strains and exhibited notable antibacterial activity at low concentrations .

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amides. For example:

  • Reagents : Acetyl chloride, propionyl chloride, or benzoyl chloride.

  • Conditions : Base (e.g., triethylamine) in dichloromethane or THF at 0–25°C.

  • Product : N-Acyl derivatives, such as N-acetyl or N-benzoyl analogs .

Example Reaction :

(1S)-1-(Benzodioxin-6-yl)ethan-1-amine+AcClEt3N, DCM(1S)-1-(Benzodioxin-6-yl)-N-acetylethan-1-amine\text{(1S)-1-(Benzodioxin-6-yl)ethan-1-amine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(1S)-1-(Benzodioxin-6-yl)-N-acetylethan-1-amine}

Sulfonylation Reactions

Sulfonylation with sulfonyl chlorides produces sulfonamides, a key step in medicinal chemistry derivatization:

  • Reagents : 4-Methylbenzenesulfonyl chloride, methanesulfonyl chloride.

  • Conditions : Aqueous sodium carbonate (pH 9–10) at 25°C .

  • Product : Stable sulfonamide derivatives, e.g., N-(2,3-dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamide .

Key Data :

Reaction ComponentDetails
Yield75–85%
PurificationPrecipitation at pH 2, filtration

Alkylation Reactions

The amine reacts with alkyl halides or α-bromoacetamides to form secondary or tertiary amines:

  • Reagents : 2-Bromo-N-(substituted phenyl)acetamides.

  • Conditions : DMF with lithium hydride as base, 25°C, 3–4 hours .

  • Product : N-Alkylated derivatives, e.g., 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted phenyl)acetamides .

Example :

(1S)-Amine+2-BromoacetamideLiH, DMFAlkylated Acetamide Derivative\text{(1S)-Amine} + \text{2-Bromoacetamide} \xrightarrow{\text{LiH, DMF}} \text{Alkylated Acetamide Derivative}

Oxidation Reactions

Controlled oxidation converts the amine to ketones or imines, though direct oxidation pathways are less common. Indirect methods involve protecting the amine first:

  • Reagents : KMnO₄, CrO₃.

  • Conditions : Acidic or neutral aqueous/organic solvents .

  • Product : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one (ketone) .

Note : Over-oxidation may degrade the benzodioxin ring.

Salt Formation

The amine readily forms salts with mineral or organic acids, improving solubility and stability:

  • Reagents : HCl, H₂SO₄.

  • Conditions : Stirring in diethyl ether or methanol .

  • Product : Hydrochloride salt (e.g., (1S)-1-(Benzodioxin-6-yl)ethan-1-amine hydrochloride).

Physical Properties of Hydrochloride Salt :

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.67 g/mol
AppearanceCrystalline solid

Reductive Amination

While the compound itself is an amine, it can participate in reductive amination with ketones or aldehydes to form secondary amines:

  • Reagents : Aldehydes/ketones, NaBH₃CN.

  • Conditions : Methanol or ethanol, 25°C.

Ring-Opening Reactions

Under strong acidic conditions, the benzodioxin ring may undergo hydrolysis:

  • Reagents : Concentrated HCl or H₂SO₄.

  • Conditions : Reflux in aqueous ethanol .

  • Product : Catechol derivatives (rare due to stability of the benzodioxin ring) .

Q & A

Basic: What are the established synthetic routes for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine and its derivatives?

Methodological Answer:
The synthesis typically involves coupling reactions with sulfonyl chlorides or alkyl/aryl halides under controlled pH conditions. For example:

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) to form a sulfonamide intermediate .
  • Step 2: Substitute the N-position using alkyl/aryl halides in DMF with LiH as a catalyst to generate derivatives .
  • Key Parameters: Dynamic pH control (9–10), solvent choice (DMF for solubility), and catalyst efficiency (LiH for nucleophilic substitution).

Table 1: Example Reaction Conditions from Literature

Reaction StepReagentsSolventCatalystpHTime (h)Reference
SulfonylationBenzenesulfonyl chlorideH₂O/Na₂CO₃None9–103–4
N-AlkylationAlkyl halides (4a–4m)DMFLiH6–8

Basic: How are the synthesized derivatives characterized to confirm structural integrity?

Methodological Answer:
A multi-spectral approach is employed:

  • IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, amine N-H stretches) .
  • ¹H NMR: Confirms substituent positions and stereochemistry. For example, benzodioxin protons resonate at δ 4.2–4.4 ppm (O-CH₂-O) .
  • EIMS (Electron Ionization Mass Spectrometry): Validates molecular weight and fragmentation patterns .
  • CHN Analysis: Ensures elemental composition matches theoretical values (±0.3% tolerance) .

Basic: What protocols are used for initial biological screening of this compound?

Methodological Answer:

  • Antibacterial Assays: Use agar dilution or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC (Minimum Inhibitory Concentration) values are reported .
  • Enzyme Inhibition: Lipoxygenase, acetylcholinesterase, and α-glucosidase inhibition assays are conducted spectrophotometrically. IC₅₀ values are calculated using dose-response curves .

Advanced: How can structure-activity relationships (SAR) be analyzed to optimize enzyme inhibitory activity?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups. Compare IC₅₀ values to identify pharmacophores .
  • Docking Studies: Use software like AutoDock to model interactions between derivatives and enzyme active sites (e.g., lipoxygenase’s hydrophobic pocket) .
  • Case Study: Derivatives with bulky aryl groups (e.g., 4-methylphenyl) show enhanced α-glucosidase inhibition due to steric complementarity .

Advanced: What computational methods predict the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • QSAR Models: Predict biodegradability and toxicity using tools like EPI Suite .
  • Molecular Dynamics (MD): Simulate interactions with environmental matrices (e.g., soil organic matter) to assess persistence .
  • Experimental Validation: Combine with lab studies on hydrolysis/photolysis rates under varying pH and UV conditions .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Assay Standardization: Control variables like enzyme source (e.g., human vs. bacterial lipoxygenase), buffer pH, and incubation temperature .
  • Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Example: A derivative showing high inhibition in one study but low in another may differ in purity (>95% required for reproducibility) .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps to favor the (S)-enantiomer .
  • Validation: Compare optical rotation values with literature data for the target enantiomer .

Advanced: How can analytical methods be developed to quantify this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS: Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and ionization parameters (ESI+ mode) for sensitivity .
  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • Validation: Assess linearity (R² > 0.99), LOD (Limit of Detection: ~0.1 ng/mL), and recovery rates (>85%) .

Advanced: What methodologies assess the compound’s long-term stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC .
  • Kinetic Analysis: Calculate shelf life using Arrhenius equations based on degradation rates at elevated temperatures .

Advanced: How do stereochemical variations (e.g., (S) vs. (R) enantiomers) impact biological activity?

Methodological Answer:

  • Enantioselective Assays: Test each enantiomer separately in enzyme inhibition assays. For example, the (S)-enantiomer may exhibit 10-fold higher acetylcholinesterase inhibition due to better fit in the active site .
  • Circular Dichroism (CD): Correlate conformational preferences (e.g., helical vs. planar structures) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.